

Introduction: The Role of Isotopic Labeling in Precision Bioanalysis

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Compound of Interest

Compound Name: Ethyl-3-bromopropionate-d4

Cat. No.: B018681

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Ethyl-3-bromopropionate-d4 (CAS Number 14341-55-0) is the deuterium-labeled form of Ethyl-3-bromopropionate.[1] As a stable isotope-labeled (SIL) compound, it serves as a critical tool in advanced biomedical and pharmaceutical research. Its primary application is as an internal standard for highly sensitive and accurate quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is paramount.[2] SIL compounds are indispensable in these pharmacokinetic (PK) studies because they are chemically identical to the non-labeled analyte but are distinguishable by mass, making them the gold standard for internal standards.[3][4] This guide provides a comprehensive overview of **Ethyl-3-bromopropionate-d4**, detailing its properties, applications, and the scientific principles that underscore its utility for researchers, chemists, and drug development professionals.

Physicochemical Properties

The introduction of four deuterium atoms results in a predictable mass shift without significantly altering the chemical or physical properties of the molecule. This subtle modification is the key to its function as an internal standard.

Property	Ethyl-3-bromopropionate-d4	Ethyl-3-bromopropionate (non-labeled)
CAS Number	14341-55-0[5]	539-74-2
Molecular Formula	C ₅ H ₅ D ₄ BrO ₂ [1]	C ₅ H ₉ BrO ₂
Molecular Weight	185.05 g/mol [5][6]	181.03 g/mol
IUPAC Name	ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate[5]	ethyl 3-bromopropanoate[7]
Synonyms	3-Bromo-propanoic Acid Ethyl Ester-d4, Ethyl β-bromopropionate-d4[1][8]	3-Bromopropionic Acid Ethyl Ester, Ethyl β-bromopropionate[9]
Appearance	Light Yellow Oil[8]	Colorless to light yellow liquid[10]
Boiling Point	Not specified, expected to be similar to non-labeled	135-136 °C at 50 mmHg[9][10]
Density	Not specified, expected to be slightly higher than non-labeled	~1.412 g/mL at 25 °C[9][10]
Solubility	Soluble in water, alcohol, chloroform, benzene[9][10]	Soluble in water, alcohol, chloroform, benzene[9][10]

Core Application: The Gold Standard Internal Standard in Quantitative Mass Spectrometry

The fundamental challenge in quantitative bioanalysis (e.g., measuring drug concentration in plasma) is accounting for sample loss during extraction and variability in instrument response (ion suppression or enhancement).[3] An internal standard (IS) is added at a known concentration to every sample and calibrator to correct for this variability. The ideal IS behaves identically to the analyte during sample preparation and analysis.

Stable isotope-labeled standards like **Ethyl-3-bromopropionate-d4** are considered the most effective internal standards for several reasons.[11] They co-elute chromatographically with the

non-labeled analyte and experience the same matrix effects, but are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.[3] This allows for precise ratiometric quantification.

Figure 1: Logic of using a SIL internal standard to correct for experimental variability.

Beyond its role as a standard, deuteration can intentionally alter a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[12] If a C-H bond is cleaved during a rate-limiting metabolic step, substituting it with a C-D bond can slow down this metabolism. This is known as the Kinetic Isotope Effect (KIE).[12] This strategy has been used to develop drugs with improved pharmacokinetic profiles, leading to lower or less frequent dosing.[12][13]

Synthesis and Quality Control

Conceptual Synthesis Pathway

The synthesis of **Ethyl-3-bromopropionate-d4** is not explicitly detailed in the search results, but a logical approach would involve using deuterated starting materials. The non-labeled compound can be produced via the esterification of 3-bromopropionic acid or the hydrobromination of ethyl acrylate.[14] Therefore, a plausible synthesis for the d4 analog would involve the reaction of deuterated 3-bromopropionic acid (3-bromopropionic acid-2,2,3,3-d4) with ethanol.

Protocol: Quality Control for Identity and Isotopic Purity

It is crucial to verify the identity, chemical purity, and isotopic enrichment of the standard before use. This protocol outlines a standard LC-MS method for this purpose.

Objective: To confirm the mass and estimate the purity of **Ethyl-3-bromopropionate-d4**.

Materials:

- **Ethyl-3-bromopropionate-d4**
- Methanol (LC-MS grade)
- Water with 0.1% formic acid (LC-MS grade)

- LC-MS system (e.g., Agilent Q-TOF or similar)

Procedure:

- Standard Preparation: Prepare a 1 mg/mL stock solution of **Ethyl-3-bromopropionate-d4** in methanol. Further dilute this stock to a working concentration of 1 µg/mL using 50:50 methanol:water.
- Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Methanol + 0.1% Formic Acid.
 - Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Range: 50-300 m/z.
 - Data Acquisition: Full scan mode to identify parent ions.
- Data Analysis:
 - Chemical Purity: Integrate the peak area of the main analyte in the total ion chromatogram (TIC). Purity is expressed as the main peak area as a percentage of the total area of all peaks.

- Identity Confirmation: Examine the mass spectrum of the main peak. Look for the protonated molecule $[M+H]^+$. For $C_5H_5D_4BrO_2$, the expected monoisotopic mass is ~ 184.00 Da. The isotopic pattern of bromine (^{79}Br and ^{81}Br are $\sim 50:50$ abundance) should be visible as two peaks of nearly equal intensity separated by ~ 2 Da (e.g., at m/z 185 and 187).
- Isotopic Purity: Compare the intensity of the signal at the d4 mass with the signal at the d0 mass ($M+H$ at m/z 181). A low d0 signal indicates high isotopic enrichment.

Figure 2: Experimental workflow for the quality control analysis of **Ethyl-3-bromopropionate-d4**.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the d4 version is not widely available, its safety profile is expected to be nearly identical to its non-labeled counterpart, Ethyl-3-bromopropionate. The primary hazards are related to its chemical reactivity and irritant properties.[\[9\]](#)[\[15\]](#)

Hazard Category	Description	Precautionary Measures
GHS Classification	Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[9][15]	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9][15]
Personal Protective Equipment (PPE)	Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.[15][16]	P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection.[17]
First Aid	Skin: Wash off with soap and plenty of water.[15] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15] Inhalation: Move person into fresh air.[15]	Seek medical attention if irritation persists.[15]
Fire Safety	Combustible liquid. Flash point ~70-79 °C.[9] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[15]	Keep away from heat, sparks, and open flames.[16]
Storage	Store in a cool, dry, and well-ventilated place.[16] Keep container tightly closed. Recommended storage at <15°C in a dark place.	Incompatible with strong oxidizing agents.[16]
Disposal	Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.[15]	Follow local, state, and federal regulations for chemical waste disposal.

Conclusion

Ethyl-3-bromopropionate-d4 is more than just a deuterated molecule; it is an enabling tool for precision and accuracy in modern pharmaceutical science. Its utility as an internal standard in mass spectrometry-based bioanalysis allows researchers to generate the high-quality, reliable data necessary for advancing drug candidates through the development pipeline.[3] By understanding its properties, the principles behind its application, and the proper procedures for its handling and quality control, scientists can fully leverage this compound to support the development of new and effective therapies.

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